molecular formula C19H13ClN2O3S B2704794 N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868369-71-5

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2704794
CAS No.: 868369-71-5
M. Wt: 384.83
InChI Key: JBVIIKVZUGTWAK-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H13ClN2O3S and its molecular weight is 384.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromene core fused with a benzothiazole moiety, which is known to enhance biological interactions due to its unique structural properties.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Core Structure Chromene fused with benzothiazole
Functional Groups Chlorine and methyl groups enhance reactivity
IUPAC Name N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities on cell surfaces, affecting cellular signaling.
  • Gene Expression Alteration : The compound influences the expression of genes related to cell growth and apoptosis.

These mechanisms suggest a multifaceted approach to its biological effects, which may include anticancer and anti-inflammatory properties.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities:

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

  • Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
  • Findings : The compound demonstrated moderate to strong cytotoxicity against these cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests its potential in treating inflammatory diseases. It may reduce the production of pro-inflammatory mediators .

Case Studies

  • Cytotoxicity Studies : In a study involving various derivatives of benzothiazole compounds, N-[7-chloro] derivatives showed enhanced cytotoxicity compared to their non-chlorinated counterparts. This highlights the importance of halogen substituents in increasing biological activity .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target enzymes such as COX and LOX, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that the presence of chlorine and methyl groups significantly enhances the biological activity of benzothiazole derivatives.

CompoundStructureCytotoxicity (IC50)Mechanism
N-[7-chloro] derivativeBenzothiazole + ChromeneModerate (varies by cell line)Enzyme inhibition
Non-chlorinated derivativeBenzothiazole onlyLower than chlorinatedLess effective

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-10-7-8-12(20)17-16(10)22(2)19(26-17)21-18(24)15-9-13(23)11-5-3-4-6-14(11)25-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVIIKVZUGTWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.